Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound that is a derivative of benzo[b]thiophene . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods typically involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For instance, the NIST Chemistry WebBook provides a 2D Mol file and a computed 3D SD file for viewing the structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. They often involve the formation of aminothiophene derivatives through condensation reactions . The reactions can also involve the use of sulfurizing agents .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, NMR spectroscopy can provide information about the chemical shifts of the protons and carbons in the molecule .Scientific Research Applications
Synthetic Methodologies
One aspect of the research focuses on the development of synthetic methodologies for constructing complex molecules. For instance, the highly efficient synthesis of 1,5-benzodiazepine derivatives through a one-pot, three-component condensation process highlights the importance of developing novel synthetic routes for heterocyclic compounds. Such methodologies can potentially be applied or adapted for synthesizing Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate and related derivatives, offering a broad range of applications in drug discovery and material science (Xiao-qing Li & Lan-zhi Wang, 2014).
Material Science Applications
In the realm of material science, compounds with thiophene units are of great interest. For example, unsymmetrical acyl thiourea derivatives have been synthesized and analyzed for their third-order nonlinear optical (NLO) properties. The detailed investigation into their crystal packing, molecular geometries, and quantum chemical analysis underscores the potential of thiophene-containing compounds in NLO applications. Such studies are indicative of the broader applicability of this compound in developing materials with advanced functional properties (Muhammad Ashfaq et al., 2021).
Pharmaceutical Research
In pharmaceutical research, the structural elements present in this compound, such as the benzoyl and thiophene groups, are commonly explored for their biological activities. The synthesis and evaluation of novel compounds for their potential as inhibitors against specific targets are central to medicinal chemistry efforts. For instance, thiophene-2-carboxamide Schiff base derivatives of benzohydrazide have been investigated as novel acetylcholinesterase and butyrylcholinesterase inhibitors, showcasing the therapeutic potential of thiophene-containing compounds in addressing diseases like Alzheimer's (Naghmana Kausar et al., 2021).
Future Directions
The future directions for research on “Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate” could involve exploring its potential applications in different fields of research and industry. Additionally, further studies could focus on addressing the limitations of current synthesis methods and developing new strategies for the synthesis of thiophene derivatives .
Mechanism of Action
Target of Action
Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate is a complex chemical compound that has been studied for its potential biological activity Thiophene-based analogs, which include this compound, have been found to exhibit a variety of biological effects .
Mode of Action
It is known that thiophene derivatives can interact with their targets through various mechanisms . For instance, some thiophene derivatives have been found to inhibit human leucocyte elastase (HLE), a serine protease involved in the immune response .
Biochemical Pathways
Thiophene derivatives have been found to affect various biochemical pathways . For example, some thiophene derivatives have been found to inhibit PIM kinases, which are involved in cell survival and proliferation .
Result of Action
Thiophene derivatives have been found to exhibit a variety of biological effects, such as anticancer, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
methyl 3-[(4-benzoylbenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4S/c1-29-24(28)22-20(18-9-5-6-10-19(18)30-22)25-23(27)17-13-11-16(12-14-17)21(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBGEYCNOKFVFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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